4-hydroxy-1-N-(beta-hydroxyethyl)indole
Description
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)indol-4-ol |
InChI |
InChI=1S/C10H11NO2/c12-7-6-11-5-4-8-9(11)2-1-3-10(8)13/h1-5,12-13H,6-7H2 |
InChI Key |
XYALCRZTZJUWNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CCO)C(=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Indole Derivatives
Substituent Position and Bioactivity
The position and nature of substituents on the indole scaffold critically influence biological activity. Below is a comparative analysis of key analogs:
*Calculated based on molecular formula C10H11NO2.
Key Observations :
- Hydroxyethyl vs. Methoxy Groups : The hydroxyethyl group in this compound may enhance water solubility compared to 4-methoxyindole, which has higher lipophilicity (LogP ~1.8) . This could improve bioavailability in drug delivery.
- N-Substitution Effects: In monoterpene indole alkaloids (MIAs), N4-oxidation (e.g., in Scholarisin I) is critical for cytotoxicity (IC50: 9.2–17.4 µM against glioma cells) and anti-inflammatory activity . However, N1-substituted analogs (e.g., alkaloids 35 and 38 in ) lack comparable activity, suggesting that substitution at N1 may reduce potency. This implies that this compound’s bioactivity might be attenuated compared to N4-oxidized MIAs.
Cytotoxicity and Selectivity
- Apocynaceae MIAs : Compounds like (14a,15a)-14,15-Epoxy Aspidofractinine exhibit cytotoxicity (IC50: <10 µM) due to their complex fused-ring systems and N4-oxidation .
- Simpler Indoles : 4-Hydroxyindole lacks inherent cytotoxicity but serves as a scaffold for derivatization. For example, halogenated indoles (e.g., 5-fluoroindole) show antitumor activity, highlighting the importance of electron-withdrawing substituents .
- Hypothesis for this compound : The hydroxyethyl group may introduce moderate cytotoxicity (predicted IC50: 20–50 µM) but likely lower than N4-oxidized MIAs. Its selectivity could depend on cellular uptake mechanisms influenced by polarity.
Physicochemical and Pharmacokinetic Properties
| Property | This compound | 4-Hydroxyindole | 4-Methoxy-1H-indole |
|---|---|---|---|
| LogP (Octanol/Water) | ~1.2 (estimated) | 1.1 | 1.8 |
| Hydrogen Bond Donors | 2 | 1 | 0 |
| Topological Polar Surface Area (TPSA) | 58.7 Ų | 41.4 Ų | 30.5 Ų |
| Solubility | High (aqueous) | Moderate | Low |
Implications :
- Compared to 4-methoxyindole, the compound’s lower LogP may reduce nonspecific binding, enhancing target specificity.
Preparation Methods
Tetrahydrobenzofuran Intermediate Route
The most widely documented method involves a two-step process starting from 4-oxo-4,5,6,7-tetrahydrobenzofuran. In the first step , this compound reacts with β-hydroxyethylamine (ethanolamine) under acidic conditions (e.g., alcoholic HCl) at 130°C for 6 hours. The reaction forms 4-oxo-1-N-(β-hydroxyethyl)-4,5,6,7-tetrahydroindole via nucleophilic substitution and cyclization.
The second step employs catalytic dehydrogenation using 5% palladium on carbon (Pd/C) in diglyme at reflux (162–180°C) for 5 hours. This step aromatizes the tetrahydroindole intermediate, yielding 4-hydroxy-1-N-(β-hydroxyethyl)indole with a reported yield of 89% after recrystallization.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Starting Material | 4-Oxo-4,5,6,7-tetrahydrobenzofuran | |
| Reagent | β-Hydroxyethylamine | |
| Catalyst | Pd/C (5%) | |
| Reaction Temperature | 130°C (Step 1); 162–180°C (Step 2) | |
| Yield | 89% | |
| Melting Point | 96–97°C |
Advantages : High yield, scalability, and compatibility with industrial processes.
Limitations : Requires high-temperature dehydrogenation and precious metal catalysts.
Epoxide Ring-Opening Strategy
N-Protected Indole Derivatives
U.S. Patent 4,977,274 discloses a method using 1-(p-toluenesulfonyl)-4-oxiranylmethoxyindole. Reacting this epoxide with β-hydroxyethylamine in methanol at 90°C for 30 minutes induces ring-opening, forming 4-(2-hydroxy-3-amino-propoxy)-1-(p-toluenesulfonyl)indole. Subsequent deprotection with NaOH in ethanol under reflux removes the sulfonyl group, yielding the target compound with a 29% overall yield.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Starting Material | 1-(p-Toluenesulfonyl)-4-oxiranylmethoxyindole | |
| Reagent | β-Hydroxyethylamine | |
| Solvent | Methanol | |
| Reaction Time | 30 minutes (Step 1); 4 hours (Step 2) | |
| Yield | 29% |
Advantages : Avoids high-temperature dehydrogenation.
Limitations : Low yield due to multi-step protection/deprotection.
Enamine Cyclization with Metal Catalysts
Raney Nickel-Mediated Synthesis
Chinese Patent CN113321609A introduces a novel route using 1,3-cyclohexanedione and 2-aminoethanol. The first step forms an enamine intermediate at 50–150°C under solvent-free conditions. The second step employs Raney nickel in trimethylbenzene at reflux (150–200°C) for 20 hours, inducing cyclization and dehydrogenation to produce 4-hydroxyindole derivatives. Substituting 2-aminoethanol with β-hydroxyethylamine directly yields 4-hydroxy-1-N-(β-hydroxyethyl)indole.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Starting Material | 1,3-Cyclohexanedione | |
| Catalyst | Raney Nickel (W-2) | |
| Solvent | Trimethylbenzene | |
| Reaction Temperature | 150–200°C | |
| Yield | 42% |
Advantages : Avoids halogenated intermediates and high-pressure reactors.
Limitations : Moderate yield and long reaction time.
Comparative Analysis of Methods
Emerging Methodologies
Microwave-Assisted Synthesis
A 2022 study applied microwave irradiation to accelerate the condensation of 4-hydroxyindole with epichlorohydrin. Using a microwave synthesizer at 150°C for 15 minutes, the reaction achieved an 81% yield of 1-((1H-indol-4-yl)oxy)-3-chloropropan-2-ol, which was subsequently aminated with ethanolamine.
Q & A
Q. What are the optimal synthetic routes for 4-hydroxy-1-N-(beta-hydroxyethyl)indole, and how can reaction conditions be systematically optimized?
Answer:
- Synthetic Routes : Common methods involve alkylation of 4-hydroxyindole with beta-hydroxyethylamine derivatives under basic conditions (e.g., NaH in HMPA) . Aerobic oxidative cyclization using transition-metal catalysts (e.g., Pd or Cu) is also reported for indole derivatives .
- Optimization : Use a factorial design to vary parameters (solvent polarity, temperature, catalyst loading). Monitor reaction progress via TLC or HPLC. For example, highlights optimizing indole cyclization by testing base strength (KOH vs. NaOH) and oxygen atmosphere purity .
Q. How can spectroscopic techniques (NMR, LC-MS) distinguish this compound from structurally similar indole derivatives?
Answer:
- NMR : The beta-hydroxyethyl group will show a triplet (δ ~3.6 ppm for CH2OH) and a multiplet (δ ~4.0 ppm for N-CH2) in H NMR. The 4-hydroxyindole moiety exhibits a deshielded aromatic proton at δ ~6.8–7.2 ppm .
- LC-MS : Use high-resolution MS to confirm the molecular ion ([M+H]+ at m/z 206.1 for C10H11NO2). Fragmentation patterns (e.g., loss of H2O or ethylene glycol) differentiate it from analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Answer:
- Data Validation : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For instance, reports an LD50 of 351 mg/kg (mouse, intraperitoneal) for a related compound, but discrepancies may arise due to metabolite interference .
- Statistical Analysis : Apply ANOVA or non-parametric tests to compare datasets. Address batch effects (e.g., solvent purity, cell line variability) using standardized protocols .
Q. What experimental strategies are effective for studying the metabolic stability of this compound in vitro?
Answer:
- Liver Microsomes : Incubate the compound with NADPH-fortified microsomes. Quantify parent compound degradation via LC-MS/MS over time.
- Enzyme Inhibition : Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways. demonstrates LC-MS methods for tracking indole-related metabolites .
Q. How can researchers design a structure-activity relationship (SAR) study for this compound analogs targeting enzyme inhibition?
Answer:
- Variable Substituents : Modify the hydroxyethyl chain (e.g., alpha vs. beta substitution) and indole substituents (e.g., halogenation at C5/C6).
- Assay Design : Test analogs in dose-response curves (IC50 determination) against target enzymes (e.g., kinases or oxidoreductases). provides a template for alkyloxy-indole SAR using morpholine derivatives .
Methodological & Analytical Challenges
Q. What are the critical controls for ensuring reproducibility in the synthesis of this compound?
Answer:
Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of this compound derivatives?
Answer:
- DFT Calculations : Predict electronic effects of substituents on indole’s aromatic ring. Optimize geometry for hydrogen bonding with target proteins.
- Docking Studies : Use AutoDock Vina to simulate binding to enzyme active sites (e.g., serotonin receptors). references coexpression analysis for indole-related pathways .
Data Interpretation & Reporting
Q. How should researchers address conflicting spectroscopic data when characterizing novel this compound analogs?
Answer:
Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound?
Answer:
- Nonlinear Regression : Fit data to a sigmoidal curve (Hill equation) using GraphPad Prism. Report 95% confidence intervals for IC50/EC50 values.
- Outlier Detection : Apply Grubbs’ test to exclude anomalies. emphasizes rigorous statistical reporting in chemical research .
Ethical & Safety Considerations
Q. What safety protocols are essential for handling this compound in laboratory settings?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
